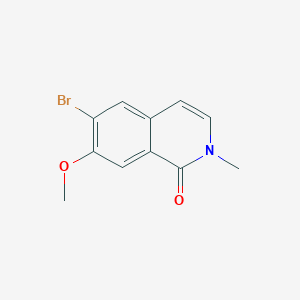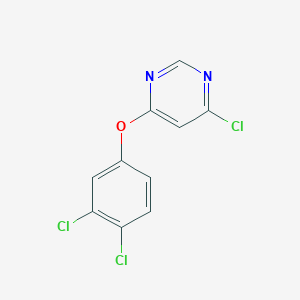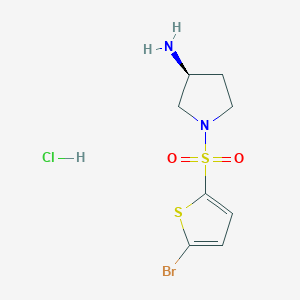![molecular formula C14H8N2 B13978688 Benzo[h]quinoline-4-carbonitrile CAS No. 860565-30-6](/img/structure/B13978688.png)
Benzo[h]quinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[h]quinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and pyridine ring system with a nitrile group attached at the fourth position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
Benzo[h]quinoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, producing high yields of the desired product.
Another method involves a one-pot multicomponent reaction using 2-chlorobenzo[h]quinoline-3-carbaldehyde, a Wittig reagent, and active methylene compounds such as benzoylacetonitrile . This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in high yields and a straightforward workup procedure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous for industrial applications due to reduced reaction times and lower environmental impact.
化学反应分析
Types of Reactions
Benzo[h]quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Benzo[h]quinoline-4-amine.
Substitution: Various substituted benzo[h]quinoline derivatives depending on the reagents used.
科学研究应用
Benzo[h]quinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of benzo[h]quinoline-4-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors involved in disease pathways. For example, as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary, but they typically involve interactions with nucleic acids or proteins.
相似化合物的比较
Similar Compounds
Benzo[f]quinoline: Another heterocyclic compound with similar structural features but different electronic properties.
Quinoline: The parent compound of the quinoline family, lacking the fused benzene ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
Benzo[h]quinoline-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Its fused ring system also contributes to its stability and electronic properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
860565-30-6 |
|---|---|
分子式 |
C14H8N2 |
分子量 |
204.23 g/mol |
IUPAC 名称 |
benzo[h]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-11-7-8-16-14-12-4-2-1-3-10(12)5-6-13(11)14/h1-8H |
InChI 键 |
FAMRHESCAIINAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


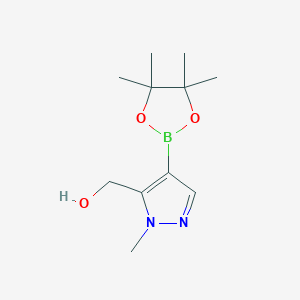
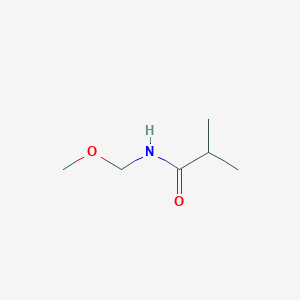

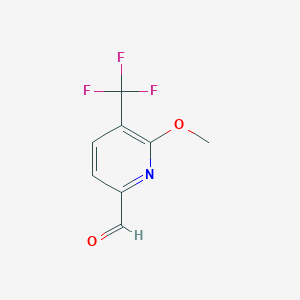
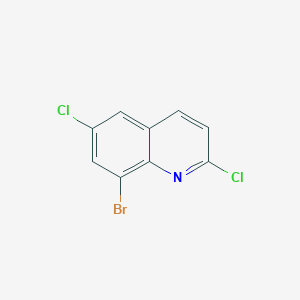
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)

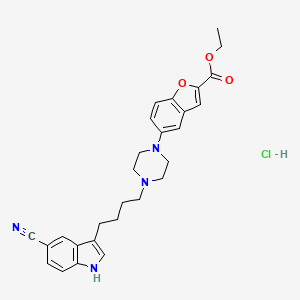

![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
